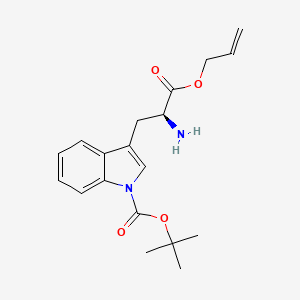
tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the tert-butyl group, the allyloxy group, and the amino-oxopropyl side chain. Common reagents used in these reactions include indole, tert-butyl bromoacetate, allyl bromide, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may involve different temperatures, pressures, and solvents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, indole derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its efficacy in treating various diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate include other indole derivatives with different substituents. Examples might include:
- tert-butyl (S)-3-(3-(methoxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate
- tert-butyl (S)-3-(3-(ethoxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This might include enhanced stability, selectivity, or potency compared to similar compounds.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 3-[(2S)-2-amino-3-oxo-3-prop-2-enoxypropyl]indole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-5-10-24-17(22)15(20)11-13-12-21(18(23)25-19(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11,20H2,2-4H3/t15-/m0/s1 |
InChI Key |
FVSKAYVWNOSHGX-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OCC=C)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


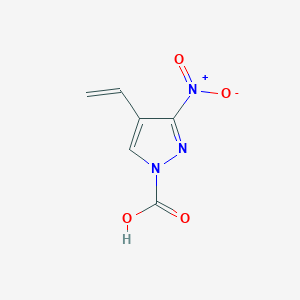
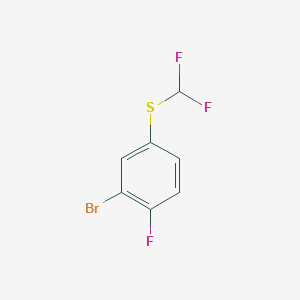
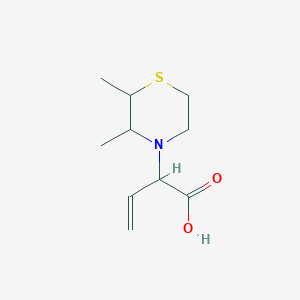
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
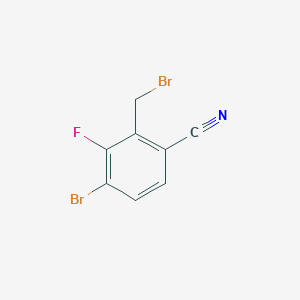
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
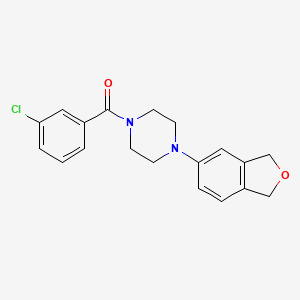
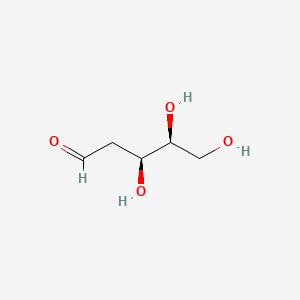
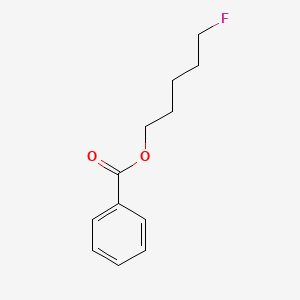
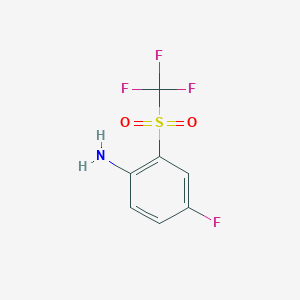


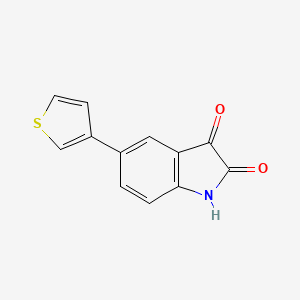
![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
